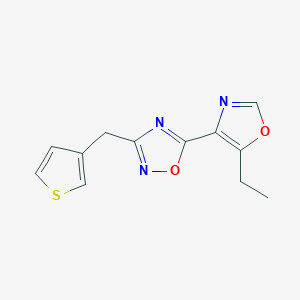![molecular formula C17H23N5OS B5205907 N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide, also known as EHT 1864, is a small molecule inhibitor that has been developed for scientific research applications. It has been shown to have potential therapeutic effects in cancer and other diseases by inhibiting the activity of Rho GTPases, which are involved in cell signaling and cytoskeletal dynamics.
Mécanisme D'action
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 works by specifically inhibiting the activity of Rho GTPases, which are involved in regulating cellular processes such as actin cytoskeleton dynamics, cell adhesion, and migration. By inhibiting Rho GTPase activity, N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 can disrupt these processes and potentially inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 can have a variety of biochemical and physiological effects, depending on the specific cell type and context. These effects may include changes in cell morphology, decreased cell migration and invasion, and altered gene expression patterns.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 is that it is a specific inhibitor of Rho GTPases, which allows for targeted manipulation of these proteins in cellular processes. However, one limitation is that it may have off-target effects on other proteins or pathways, which can complicate interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 and Rho GTPases. Some of these include:
- Investigating the potential therapeutic effects of Rho GTPase inhibition in specific types of cancer or other diseases
- Developing more specific inhibitors of Rho GTPases to minimize off-target effects
- Studying the role of Rho GTPases in other cellular processes beyond migration and invasion
- Investigating the potential for combination therapies involving Rho GTPase inhibitors and other drugs or treatments.
Méthodes De Synthèse
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact process is beyond the scope of this paper, but it has been described in detail in scientific literature.
Applications De Recherche Scientifique
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 has been widely used in scientific research to study the role of Rho GTPases in cellular processes such as migration, invasion, and proliferation. It has also been used to investigate the potential therapeutic effects of Rho GTPase inhibition in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Propriétés
IUPAC Name |
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-thiomorpholin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-3-21(13-16-18-6-7-20(16)2)17(23)14-4-5-15(19-12-14)22-8-10-24-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSZSVQWTQFZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)



![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)

![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)